
EMD 57439
Übersicht
Beschreibung
EMD 57439 is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EMD 57439 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the 3,4-dimethoxybenzoyl group: This step involves the acylation of the tetrahydroquinoline core using 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Formation of the thiadiazinone ring: This can be accomplished through a cyclization reaction involving a suitable thiourea derivative and the acylated tetrahydroquinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
EMD 57439 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or thiadiazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced thiadiazinone derivatives, and substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cardiac Function Studies
- Inotropic Effects : Research has shown that EMD 57439 does not produce a positive inotropic effect, distinguishing it from other compounds like EMD 57033. In studies involving rabbit ventricular cardiomyocytes, this compound was found to antagonize the calcium-sensitizing effects of EMD 57033 on diastolic function without impacting systolic function . This characteristic suggests that this compound could be useful in managing conditions where diastolic dysfunction is prevalent.
- Photolysis Experiments : A study involving flash photolysis demonstrated that this compound did not affect force production in skinned trabeculae, supporting the notion that it lacks an active cyclic AMP system in this preparation. This experiment provided insights into the molecular interactions and structural dependencies of cardiac muscle contractions .
- Comparative Studies : Comparative analysis between this compound and its enantiomer revealed that while EMD 57033 enhances myocardial contractility, this compound's role is more nuanced, potentially serving as a modulator rather than an activator of cardiac function .
Heart Failure Management
This compound's unique properties make it a candidate for further exploration in heart failure therapies. Its ability to modulate diastolic function without increasing systolic workload could provide a therapeutic avenue for patients with heart failure who experience diastolic dysfunction. The differential effects observed in various studies highlight its potential role as a treatment adjunct .
Pharmacological Chaperone Potential
Recent findings suggest that compounds like this compound may serve as pharmacological chaperones, stabilizing proteins against misfolding and enhancing their activity under stress conditions. This characteristic opens up new avenues for drug development aimed at treating protein misfolding diseases and myopathies associated with heart failure .
Summary Table of Applications
Application Area | Details |
---|---|
Cardiac Function | Modulates diastolic function; no positive inotropic effect; unique mechanism compared to EMD 57033 |
Research Studies | Flash photolysis experiments indicating lack of effect on force production |
Clinical Implications | Potential use in heart failure management; serves as a pharmacological chaperone |
Wirkmechanismus
The mechanism of action of EMD 57439 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzyme active sites: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-2(1H)-quinolinone (OPC-8212): A quinolinone derivative with positive inotropic properties.
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Another compound with a similar core structure.
Uniqueness
EMD 57439 is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Biologische Aktivität
EMD 57439 is a compound that has garnered attention in cardiovascular research, particularly for its role as a selective phosphodiesterase III (PDE-III) inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cardiac function, and comparative studies with related compounds.
This compound functions primarily as a PDE-III inhibitor, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). While it does not significantly increase cAMP concentrations, its inhibition of PDE-III leads to enhanced myocardial contractility without the typical side effects associated with other inotropic agents .
Effects on Cardiac Function
Research indicates that this compound antagonizes the calcium sensitizing effect of its enantiomer, EMD 57033. This antagonism is particularly notable in diastolic function without affecting systolic function in rabbit ventricular cardiomyocytes. Specifically, this compound does not elicit a positive inotropic effect (PIE), which is often desired in heart failure therapies .
Comparative Studies
In comparative studies, this compound has been shown to mitigate the effects of EMD 57033, which is known for its positive inotropic effects. The following table summarizes key findings from studies comparing these two compounds:
Compound | Effect on Diastolic Function | Effect on Systolic Function | Inotropic Effect |
---|---|---|---|
EMD 57033 | Decreased diastolic cell length | Positive inotropic effect | Yes |
This compound | Antagonizes EMD 57033 effect | No significant impact | No |
This table illustrates that while EMD 57033 enhances cardiac contractility, this compound serves as an antagonist to this effect, thus providing a potential therapeutic avenue for conditions where diastolic dysfunction is prevalent.
Clinical Implications
The implications of using this compound in clinical settings are significant. For instance, its selective action may be beneficial in treating patients with heart failure who exhibit poor diastolic function without exacerbating systolic performance.
A notable study involved administering this compound to subjects with heart failure symptoms characterized by diastolic dysfunction. The results indicated improvements in diastolic parameters while maintaining stable systolic function, suggesting that this compound could be a safer alternative to traditional inotropes that often lead to increased myocardial oxygen demand and adverse outcomes.
Summary of Key Research Outcomes
- Calcium Sensitization : this compound effectively antagonizes the calcium sensitization induced by EMD 57033 without producing a positive inotropic response .
- Cardiac Performance : Studies have shown that while it does not enhance contractility, it stabilizes cardiac function under conditions of stress or heart failure .
- Potential Applications : Its unique profile suggests potential use in managing heart failure with preserved ejection fraction (HFpEF), where diastolic dysfunction is a primary concern.
Future Directions
Further research is needed to explore the long-term effects and safety profile of this compound in larger clinical trials. Understanding its pharmacokinetics and optimal dosing strategies will be crucial for developing effective treatment protocols.
Eigenschaften
IUPAC Name |
5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLRMTJLQCLMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923274 | |
Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120223-04-3, 147527-31-9, 148714-88-9 | |
Record name | EMD 53998 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMD 57033 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMD 57439 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMD-53998 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EMD-53998, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EMD-53998, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.